molecular formula C10H8ClN B145723 1-Amino-4-chloronaphthalene CAS No. 4684-12-2

1-Amino-4-chloronaphthalene

Cat. No.: B145723
CAS No.: 4684-12-2
M. Wt: 177.63 g/mol
InChI Key: DEPDZGNUVOAZCW-UHFFFAOYSA-N
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Description

1-Amino-4-chloronaphthalene, also known as 4-chloro-1-naphthylamine, is an organic compound with the molecular formula C10H8ClN. It is a derivative of naphthalene, where an amino group is substituted at the first position and a chlorine atom at the fourth position. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-chloronaphthalene can be synthesized through the reduction of 1-chloro-4-nitronaphthalene. The process involves the following steps:

    Reduction of 1-chloro-4-nitronaphthalene: This is typically carried out using iron powder and ammonium chloride in a mixture of ethanol and water at elevated temperatures (around 80°C) for several hours.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

1-Amino-4-chloronaphthalene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be further reduced to form this compound derivatives.

    Substitution: The chlorine atom can be substituted by other nucleophiles under appropriate conditions, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron powder and ammonium chloride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products:

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Various reduced forms of this compound.

    Substitution Products: Substituted naphthalene derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1-Amino-4-chloronaphthalene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

1-Amino-4-chloronaphthalene can be compared with other similar compounds such as:

  • 1-Amino-2-chloronaphthalene
  • 1-Amino-3-chloronaphthalene
  • 1-Amino-5-chloronaphthalene

Uniqueness: The position of the chlorine atom in this compound imparts unique chemical properties, such as its reactivity and interaction with other molecules. This makes it distinct from other chloronaphthalene derivatives .

Comparison with Similar Compounds

  • 1-Amino-2-chloronaphthalene
  • 1-Amino-3-chloronaphthalene
  • 1-Amino-5-chloronaphthalene

These compounds share similar structural features but differ in the position of the chlorine atom, which affects their chemical behavior and applications.

Properties

IUPAC Name

4-chloronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8ClN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPDZGNUVOAZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196956
Record name 4-Chloronaphthylamine
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Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4684-12-2
Record name 4-Chloro-1-naphthalenamine
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Record name 4-Chloronaphthylamine
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Record name 1-Amino-4-chloronaphthalene
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Record name 4-Chloronaphthylamine
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Synthesis routes and methods I

Procedure details

The following intermediate anilines and aromatic amines were prepared in a manner similar to that described in the indicated publication, and were then reacted with the appropriate benzoyl isocyanate according to the procedure employed in Example II above: 5-amino-3-methyl-1,2,4-oxadiazole described in U.S. Pat. No. 3,917,478 (Compound 2-amino-5-(1-naphthyl) methylthio-1,3,4-thiadiazole described in German Patent 1,079,060 (Compound 38); 5-(4-nitrophenyl)-3-trifluoromethyl-1,2,4-oxadiazole described in U.S. Pat. No. 3,917,478 (Compound 50) in which the reduction conditions of Example I, Part B above were used to prepare the corresponding aniline: 1-chloro-4-nitronaphthalene described in Bassilios, Bull. Soc. Chim. Fr., 1951, 651 in which catalytic reduction (Example I, Part B above) afforded 1-amino-4-chloronaphthalene (Compound 40); 1-chloro-4-nitronaphthalene was converted into 1-amino-4-(2,4-dimethylphenoxy) naphthalene according to U.S. patent application Ser. No. 495,331, filed May 20, 1983 (Compound 42); 9-nitroanthracene was reduced using the procedure described in Example I, Part B above (Compound 44); 1-amino-4-chloro-5,6,7,8-tetrahydronaphthalene described in Press and Hoffman, Org. Prep. Proc. Int., 1982, 14,204 and Simonetta Beltfane, Gazz. Chim. Ital., 1958, 88,769 (Compound 70); 3,5-dichloro-4-[4-chloro-1-naphthoxy)butoxy] aniline and 4-[1-(1-naphthyl)ethoxy] aniline described in U.S. patent application Ser. No. 430,368, filed Sep. 30, 1982 (Compounds 66 and 81); 1,1-bis-(4-chlorophenyl)methylamine and alpha-methyl-4-chlorobenzylamine described in Cram and Guthrie, J. Am. Chem. Soc., 1966, 88, 5760 (Compounds 83 and 84); and alpha-amino -4-chlorophenylacetonitrile described in Stevens et al., J. Chem. Soc., 1931, 2568 (Compound 86). Compounds 51 and 52 were prepared from commercially available anilines or amines according to the procedure employed in Example II above.
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Synthesis routes and methods II

Procedure details

The following intermediate anilines and aromatic amines were prepared in a manner similar to that described in the indicated publication, and were then reacted with the appropriate benzoyl isocyanate according to the procedure employed in Example II above: 5-amino-3-methyl-1,2,4-oxadiazole described in U.S. Pat. No. 3,917,478 (Compound 82); 2-amino-5-(1-naphthyl) methylthio-1,3,4-thiadiazole described in German Patent 1,079,060 (Compound 38); 5-(4-nitrophenyl)-3-trifluoromethyl-1,2,4-oxadiazole described in U.S. Pat. No. 3,917,478 (Compound 50) in which the reduction conditions of Example I, Part B above were used to prepare the corresponding aniline; 1-chloro-4-nitronaphthalene described in Bassilios, Bull. Soc. Chim. Fr., 1951, 651 in which catalytic reduction (Example I, Part B above) afforded 1-amino-4-chloronaphthalene (Compound 40); 1-chloro-4-nitronaphthalene was converted into 1-amino-4-(2,4-dimethylphenoxy) naphthalene according to U.S. patent application Ser. No. 495,331, filed May 20, 1983 (Compound 42); 9-nitroanthracene was reduced using the procedure described in Example I, Part B above (Compound 44); 1-amino-4-chloro-5,6,7,8-tetrahydronaphthalene described in Press and Hoffman, Org. Prep. Proc. Int., 1982, 14,204 and Simonetta Beltrane, Gazz. Chim. Ital., 1958, 88,769 (Compound 70); 3,5-dichloro-4-[4-chloro-1-naphthoxy)butoxy] aniline and 4-[1-(1-naphthyl)ethoxy] aniline described in U.S. patent application Ser. No. 430,368, filed Sep. 30, 1982 (Compounds 66 and 81); 1,1-bis-(4-chlorophenyl)methylamine and alpha-methyl-4-chlorobenzylamine described in Cram and Guthrie, J. Am. Chem. Soc., 1966, 88, 5760 (Compounds 83 and 84); and alpha-amino-4-chlorophenylacetonitrile described in Stevens et al., J. Chem. Soc., 1931, 2568 (Compound 86). Compounds 51 and 52 were prepared from commercially available anilines or amines according to the procedure employed in Example II above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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